molecular formula C7H7BF2O2 B3112182 2,5-Difluoro-6-methylphenylboronic acid CAS No. 1884277-68-2

2,5-Difluoro-6-methylphenylboronic acid

Cat. No.: B3112182
CAS No.: 1884277-68-2
M. Wt: 171.94 g/mol
InChI Key: UZQGKRUEUBRDFE-UHFFFAOYSA-N
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Description

2,5-Difluoro-6-methylphenylboronic acid is a boronic acid derivative. Boronic acids are organic compounds that contain a boron atom bonded to two oxygen atoms in a B(OH)2 group . They are known for their mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

Boronic acids, including this compound, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds and is widely applied in organic synthesis .

Scientific Research Applications

Synthesis of Difluorinated Pseudopeptides

2,5-Difluoro-6-methylphenylboronic acid is utilized in the synthesis of difluorinated pseudopeptides. For instance, 2,2-Difluoro-3-(2-hydroxy-1 R -phenylethylamino)-3 S -phenylpropionic acid, obtained through a Reformatsky-type reaction, serves as a classical carboxylic acid in the Ugi reaction, leading to the creation of various difluorinated pseudopeptides. These compounds are further processed through hydrogenolysis to produce difluorinated pseudopeptides with potential applications in pharmaceutical and chemical research (Gouge, Jubault, & Quirion, 2004).

Catalytic Activity in Dehydrative Condensation

This compound is essential in catalyzing dehydrative amidation between carboxylic acids and amines, as shown by derivatives like 2,4-Bis(trifluoromethyl)phenylboronic acid. The ortho-substituent on such boronic acids plays a significant role in accelerating amidation by preventing the coordination of amines to the boron atom. This catalyst is particularly effective in α-dipeptide synthesis, indicating its significance in peptide chemistry and drug synthesis (Wang, Lu, & Ishihara, 2018).

Application in Liquid Crystal Synthesis

The compound is instrumental in the synthesis of liquid crystals. Specifically, the tetrakis(triphenylphosphine) palladium (0)-catalyzed coupling of arylboronic acids with aryl halides, including this compound, leads to the formation of various liquid crystal materials. These materials demonstrate potential for use in electronic and optical devices due to their unique phase behaviors and transition temperatures (Gray, Hird, Lacey, & Toyne, 1989).

Role in Nanofiltration Membrane Development

This compound derivatives are used in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes, enhanced by the presence of sulfonated aromatic diamine monomers, demonstrate improved water flux and dye rejection capabilities, indicating their potential application in water treatment and purification processes (Liu et al., 2012).

Creation of Diboronic Acids

It also contributes to the preparation of diboronic acids which are characterized by the formation of cyclic esters with various diols. These acids exhibit resistance to aerial oxidation and dehydration to polymeric anhydrides, highlighting their potential in creating stable and reactive organic compounds (Coutts, Goldschmid, & Musgrave, 1970).

Biochemical Analysis

Biochemical Properties

2,5-Difluoro-6-methylphenylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, thereby modulating various biochemical pathways. Additionally, this compound can bind to diols in biomolecules, forming stable cyclic esters, which is useful in the detection and quantification of sugars and other diol-containing compounds .

Cellular Effects

In cellular contexts, this compound influences several cellular processes. It has been observed to affect cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For instance, the compound can modulate the activity of proteases that regulate the insulin signaling pathway, thereby impacting glucose metabolism and cellular energy homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with active site residues of enzymes. This binding typically occurs through the boronic acid moiety, which interacts with nucleophilic groups such as hydroxyl or amino groups in the enzyme’s active site. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can vary. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that its inhibitory effects on enzymes can persist for extended periods, although the exact duration depends on the specific enzyme and experimental conditions. In vitro studies have demonstrated that the compound can maintain its activity for several days, while in vivo studies suggest that its effects can last for weeks .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical modulation, and exceeding this dose can result in toxic side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in carbohydrate metabolism. It can inhibit enzymes such as alpha-amylase and alpha-glucosidase, which are crucial for the breakdown of complex carbohydrates into simple sugars. This inhibition can lead to altered metabolic flux and changes in metabolite levels, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and can localize to specific organelles such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments, where it can modulate enzyme activity and other biochemical processes .

Properties

IUPAC Name

(3,6-difluoro-2-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQGKRUEUBRDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1C)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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